GSK215

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

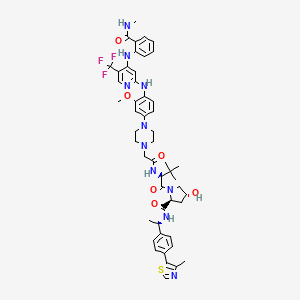

Molecular Formula |

C50H59F3N10O6S |

|---|---|

Molecular Weight |

985.1 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[4-[3-methoxy-4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)-2-pyridinyl]amino]phenyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H59F3N10O6S/c1-29(31-12-14-32(15-13-31)44-30(2)56-28-70-44)57-47(67)40-23-34(64)26-63(40)48(68)45(49(3,4)5)60-43(65)27-61-18-20-62(21-19-61)33-16-17-38(41(22-33)69-7)59-42-24-39(36(25-55-42)50(51,52)53)58-37-11-9-8-10-35(37)46(66)54-6/h8-17,22,24-25,28-29,34,40,45,64H,18-21,23,26-27H2,1-7H3,(H,54,66)(H,57,67)(H,60,65)(H2,55,58,59)/t29-,34+,40-,45+/m0/s1 |

InChI Key |

ZGSWGXNEXAXEGV-XFCHVEHOSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=C6)NC7=CC=CC=C7C(=O)NC)C(F)(F)F)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK1016790A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of its molecular interactions and cellular consequences.

Core Mechanism of Action: Potent and Selective TRPV4 Agonism

GSK1016790A is a small molecule that functions as a highly potent and selective agonist for the TRPV4 channel, a non-selective cation channel involved in a variety of physiological processes.[1][2][3][4] Its primary mechanism of action is the direct activation of the TRPV4 channel, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell.[2][3] This influx of calcium is a critical initiating event that triggers a cascade of downstream signaling pathways, ultimately dictating the cellular response.

The activation of TRPV4 by GSK1016790A is specific, with no significant activity reported at other TRP channels such as TRPM8 and TRPA1 at concentrations up to 20 μM.[5] This selectivity makes GSK1016790A an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV4.[1][4]

Quantitative Data Summary

The potency of GSK1016790A in activating TRPV4 has been quantified across various cell types. The following table summarizes the reported half-maximal effective concentration (EC₅₀) values.

| Cell Type | Species | Parameter Measured | EC₅₀ Value (nM) | Reference |

| HEK293 cells expressing human TRPV4 | Human | Ca²⁺ influx | 2.1 | [2][5] |

| HEK293 cells expressing mouse TRPV4 | Mouse | Ca²⁺ influx | 18 | [2][5] |

| HeLa cells transiently transfected with TRPV4 | Human | Ca²⁺ influx | 3.3 | [6] |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [2] |

| HEK293 cells (for cytoplasmic aggregation of TRPV4) | Human | BRET assay | 31 | [1][5] |

| Primary human microvascular endothelial cells | Human | Whole-cell Ca²⁺ event frequency | 26.9 | [7] |

| HaloTag-fused TRPV4-expressing HEK293 cells | Human | Ca²⁺ influx | 26 | [3] |

| Parental HEK293 cells (endogenous TRPV4) | Human | Ca²⁺ influx | 34 | [3] |

Signaling Pathways and Cellular Responses

The initial influx of Ca²⁺ through the TRPV4 channel upon binding of GSK1016790A initiates a complex series of intracellular signaling events. These pathways can vary depending on the cell type but generally lead to distinct cellular responses.

Endothelial Cell Signaling and Vasodilation

In endothelial cells, GSK1016790A-mediated TRPV4 activation leads to the activation of endothelial nitric oxide synthase (eNOS). This process is partially mediated by the AMP-activated protein kinase (AMPK) pathway. The subsequent production of nitric oxide (NO) promotes vasodilation. Furthermore, studies have shown that GSK1016790A can inhibit monocyte adhesion to endothelial cells, suggesting a potential anti-inflammatory and anti-atherosclerotic role.

Regulation of TRPV4 Channel Trafficking

A key aspect of GSK1016790A's mechanism of action involves the regulation of TRPV4 channel expression at the plasma membrane. Prolonged stimulation with GSK1016790A induces the internalization and endocytosis of TRPV4 channels.[1][8] This process is dependent on the influx of both extracellular and intracellular calcium and is controlled by the Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and RhoA signaling pathways.[1][4][8] Following internalization, the channels are translocated to recycling endosomes.[1][4][8]

Mandatory Visualizations

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Endocytosis

Caption: GSK1016790A-induced TRPV4 signaling cascade leading to channel endocytosis.

Experimental Workflow for Calcium Imaging

Caption: A typical experimental workflow for measuring intracellular calcium changes.

Experimental Protocols

Intracellular Calcium Imaging

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the application of GSK1016790A.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells)

-

Hanks' Balanced Salt Solution (HBSS) containing: 140 mmol/L NaCl, 5 mmol/L KCl, 10 mmol/L HEPES, 11 mmol/L D-glucose, 1 mmol/L MgCl₂, 2 mmol/L CaCl₂, and 2 mmol/L probenecid, adjusted to pH 7.4.[1][5]

-

FURA-2AM (calcium-sensitive dye)

-

Pluronic F-127

-

GSK1016790A stock solution (in DMSO)

-

Fluorescence plate reader or microscope equipped for ratiometric imaging

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plate) and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer by dissolving FURA-2AM (final concentration 2.5 µM) and Pluronic F-127 (final concentration 0.01% w/v) in HBSS.[1][5]

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the FURA-2AM loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add GSK1016790A at the desired final concentration.

-

Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor the change in [Ca²⁺]i.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for TRPV4 Trafficking

This protocol is used to study the interaction and trafficking of TRPV4 channels upon stimulation with GSK1016790A.

Materials:

-

HEK293 cells

-

Plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell culture and transfection reagents.

-

Coelenterazine h (luciferase substrate)

-

BRET-compatible microplate reader

Procedure:

-

Transfection: Co-transfect HEK293 cells with the TRPV4-Rluc (donor) and TRPV4-YFP (acceptor) plasmids. Plate the transfected cells in a white-walled 96-well plate.

-

Cell Stimulation: 24-48 hours post-transfection, replace the culture medium with a suitable assay buffer. Add GSK1016790A at various concentrations to the wells.

-

Substrate Addition: Add the luciferase substrate, coelenterazine h, to each well.

-

BRET Measurement:

-

Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader. The filter sets are typically centered around the emission maxima of the donor (e.g., 480 nm for Rluc) and the acceptor (e.g., 530 nm for YFP).

-

The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.[9]

-

An increase in the BRET ratio indicates a closer proximity of the donor and acceptor molecules, which can be interpreted as channel aggregation or conformational changes during trafficking.[1][5]

-

Western Blotting for eNOS Phosphorylation

This protocol is to assess the phosphorylation status of eNOS in response to GSK1016790A treatment in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

GSK1016790A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture HUVECs to confluency. Treat the cells with GSK1016790A at the desired concentration and for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total eNOS and the loading control to normalize the data.

References

- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Full-Spectral Multiplexing of Bioluminescence Resonance Energy Transfer in Three TRPV Channels - PMC [pmc.ncbi.nlm.nih.gov]

GSK1016790A: A Technical Guide to a Potent and Selective TRPV4 Agonist

For Researchers, Scientists, and Drug Development Professionals

GSK1016790A is a potent and selective small-molecule agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a multitude of physiological processes. This document provides an in-depth technical overview of GSK1016790A, its mechanism of action, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

GSK1016790A specifically activates TRPV4 channels, leading to an influx of cations, most notably calcium (Ca²⁺)[1][2][3]. This influx triggers a cascade of downstream signaling events that vary depending on the cell type. The activation of TRPV4 by GSK1016790A is dose-dependent and has been demonstrated in various recombinant and native systems, including endothelial cells, smooth muscle cells, and urothelial cells[2][3].

Quantitative Data Summary

The potency of GSK1016790A has been quantified across different cell types and experimental systems. The following tables summarize the key quantitative data available.

| Parameter | Cell Type | Value | Reference |

| EC₅₀ | Human TRPV4 expressing HEK cells | 2.1 nM | [2] |

| EC₅₀ | Mouse TRPV4 expressing HEK cells | 18 nM | [2] |

| EC₅₀ | Choroid plexus epithelial cells | 34 nM | [2] |

| EC₅₀ | Primary human microvascular endothelial cells | 26.9 nM | [4] |

Table 1: In Vitro Potency of GSK1016790A

| Effect | System | Dose/Concentration | Observation | Reference |

| Vasodilation | Intact-chest rat | Low doses | Decrease in pulmonary arterial pressure | [5][6] |

| Cardiovascular Collapse | Intact-chest rat | High dose (intravenous) | Reversible in some subjects | [5] |

| Reduced Atherosclerotic Plaque | ApoE deficient mice | Oral administration | Significant reduction in plaque formation | [7] |

| Attenuated Neurological Deficits | Mouse model of intracerebral hemorrhage | Administration of GSK1016790A | Improved neurological and motor outcomes | [8] |

Table 2: In Vivo Effects of GSK1016790A

Signaling Pathways

The activation of TRPV4 by GSK1016790A initiates a complex network of intracellular signaling pathways. A primary consequence is the elevation of intracellular calcium, which in turn modulates channel trafficking and other cellular processes. The endocytosis of TRPV4 channels following stimulation with GSK1016790A is regulated by Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA[1][9][10]. In endothelial cells, GSK1016790A-induced TRPV4 activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partly through the AMP-activated protein kinase (AMPK) pathway, which has implications for vasodilation and anti-inflammatory responses[7].

Experimental Protocols

Calcium Imaging

A common method to assess the activity of GSK1016790A is through calcium imaging. This technique measures changes in intracellular calcium concentration ([Ca²⁺]i) upon agonist stimulation.

Methodology:

-

Cell Culture: Cells (e.g., HEK293 cells stably expressing TRPV4, HUVECs, or HeLa cells transiently transfected with TRPV4) are cultured on glass coverslips.[1][3]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution for a specified time at room temperature.

-

Imaging: The coverslip is mounted on an inverted microscope equipped for ratiometric fluorescence imaging.

-

Stimulation: A baseline [Ca²⁺]i is recorded before the addition of GSK1016790A at various concentrations to the perfusion solution.

-

Data Analysis: The change in fluorescence intensity ratio is monitored over time, which corresponds to the change in [Ca²⁺]i. The dose-response curve can be generated to calculate the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV4 channels in response to GSK1016790A.

Methodology:

-

Cell Preparation: HeLa cells transfected with TRPV4-mVenus are identified for recording.[3]

-

Pipette Preparation: Borosilicate micropipettes with a resistance of approximately 2 MΩ are fabricated.[3]

-

Recording: The whole-cell configuration is established using an EPC-10 amplifier.[3]

-

Stimulation: GSK1016790A is applied to the bath solution to evoke TRPV4-mediated currents.

-

Data Acquisition: Current-voltage (I-V) relationships are determined by applying voltage ramps.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is utilized to visualize and quantify the trafficking and activity of TRPV4 channels near the plasma membrane.

Methodology:

-

Cell Culture: Primary human microvascular endothelial cells are cultured on coverslips.[4]

-

Imaging Setup: An inverted microscope equipped with a TIRF objective is used.

-

Stimulation: GSK1016790A is added to the imaging medium.

-

Data Acquisition: Time-lapse images of fluorescently tagged TRPV4 channels or calcium events near the membrane are captured.

-

Analysis: The number and behavior of single-channel events or vesicle fusion events are analyzed to understand channel dynamics.[1][9] This technique has revealed that GSK1016790A increases the number of active TRPV4 channel sites.[4]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are employed to study protein-protein interactions, such as the interaction of TRPV4 with signaling molecules or its endocytosis.

Methodology:

-

Cell Transfection: HEK293 cells are co-transfected with plasmids encoding for a BRET donor (e.g., Renilla luciferase) fused to TRPV4 and a BRET acceptor (e.g., YFP) fused to a protein of interest (e.g., Kras, Rab11).[1]

-

Stimulation: Cells are treated with GSK1016790A.

-

Measurement: The BRET signal is measured using a luminometer.

-

Analysis: An increase in the BRET ratio indicates a closer proximity between the donor and acceptor proteins, signifying an interaction or co-localization. For instance, an increased BRET signal between TRPV4 and Rab11 after GSK1016790A treatment suggests translocation of TRPV4 to recycling endosomes.[11]

Concluding Remarks

GSK1016790A serves as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the TRPV4 channel. Its high potency and selectivity have enabled detailed investigations into TRPV4-mediated signaling in various contexts, from vascular function to neurological processes. The experimental protocols outlined herein provide a foundation for researchers to further explore the intricate mechanisms governed by TRPV4 activation.

References

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 4. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient receptor potential vanilloid 4 agonist GSK1016790A improves neurological outcomes after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 10. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GSK1016790A: A Selective TRPV4 Agonist - An In-depth Technical Guide

Introduction

GSK1016790A is a potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes.[1][2][3][4][5] As a crucial pharmacological tool, GSK1016790A has been instrumental in elucidating the physiological and pathophysiological roles of TRPV4 in various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons.[1][4][5] This technical guide provides a comprehensive overview of GSK1016790A, including its pharmacological properties, key experimental protocols for its use, and the signaling pathways it modulates.

Core Properties of GSK1016790A

GSK1016790A activates TRPV4 channels, leading to an influx of cations, most notably calcium (Ca²⁺), thereby increasing intracellular calcium concentrations ([Ca²⁺]i).[1][2][4][5] This activation is dose-dependent and has been demonstrated in various cell types, including HEK293 cells expressing TRPV4, primary endothelial cells, and urothelial cells.[2][6][7][8]

Quantitative Data: Potency and Efficacy

The potency of GSK1016790A is typically characterized by its half-maximal effective concentration (EC₅₀), which varies depending on the cell type and experimental conditions.

| Cell Type | Species | Assay | EC₅₀ (nM) | Reference |

| HEK293 cells | Human TRPV4 | Calcium Influx | 2.1 | [2][3][9] |

| HEK293 cells | Mouse TRPV4 | Calcium Influx | 18 | [2][3][9] |

| HeLa cells | Human TRPV4 | Calcium Influx | 3.3 | [8][10] |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | [6][7] |

| Primary human endothelial cells | Human | Calcium Influx (TIRFM) | 26.9 | [11] |

Selectivity Profile

GSK1016790A exhibits high selectivity for TRPV4 over other TRP channels. Studies have shown no significant activity at TRPM8 and TRPA1 channels at concentrations up to 20 μM.[3][9]

Signaling Pathways Modulated by GSK1016790A

Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. A key consequence of prolonged activation is the endocytosis and downregulation of TRPV4 channels from the plasma membrane. This process is dependent on calcium influx and is regulated by a complex signaling network.

GSK1016790A-Induced TRPV4 Internalization Pathway

The internalization of TRPV4 channels following stimulation with GSK1016790A is a crucial mechanism for regulating channel activity. This process is dependent on both calcium influx from the extracellular space and calcium release from intracellular stores.[1][12] The signaling cascade involves the activation of Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[1][4][12]

References

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 6. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Discovery and Development of GSK1016790A: A Potent and Selective TRPV4 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1016790A is a novel, potent, and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a wide array of physiological processes. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of GSK1016790A. It details its mechanism of action, key in vitro and in vivo experimental findings, and the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of TRPV4 modulation.

Introduction

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors, responding to a variety of physical and chemical stimuli.[1] Among these, the TRPV4 channel is a polymodal, calcium-permeable cation channel activated by stimuli such as hypotonic stress, moderate heat, mechanical stress, and endogenous ligands like arachidonic acid metabolites.[1][2] Its widespread expression in tissues including the vascular endothelium, lungs, kidneys, and nervous system points to its involvement in diverse physiological functions.[1][2]

The development of specific pharmacological tools is essential to dissect the complex roles of TRPV4 in health and disease. GSK1016790A has emerged as a highly potent and selective small-molecule agonist of TRPV4, proving to be an invaluable tool for in vitro and in vivo studies.[3][4] This guide synthesizes the current knowledge on GSK1016790A, focusing on its pharmacological properties, the experimental methodologies used for its characterization, and the signaling cascades it triggers.

Pharmacological Profile of GSK1016790A

GSK1016790A is a potent activator of the TRPV4 channel, demonstrating significantly higher potency than the commonly used phorbol ester agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).[5] Its selectivity for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been established.

In Vitro Potency

The potency of GSK1016790A has been quantified across various cell-based assays, primarily by measuring the influx of calcium (Ca²⁺) upon channel activation. The half-maximal effective concentration (EC₅₀) values highlight its high affinity for the TRPV4 channel.

| Cell Line/System | Species | Assay Type | EC₅₀ Value | Reference(s) |

| HEK cells expressing TRPV4 | Human | Ca²⁺ Influx | 2.1 nM | [5][6] |

| HEK cells expressing TRPV4 | Mouse | Ca²⁺ Influx | 18 nM | [5][6] |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 nM | [7] |

| Primary human microvascular endothelial cells | Human | Ca²⁺ Event Frequency | 26.9 nM | [8] |

| HEK293 T-REx cells expressing TRPV4 | Human | Cytoplasmic Aggregation | 31 nM | [3] |

In Vivo Activity

In vivo studies have demonstrated the physiological effects of GSK1016790A administration. These studies confirm its ability to activate TRPV4 channels in whole organisms, leading to observable physiological responses.

| Animal Model | Administration Route | Observed Effect | Reference(s) |

| Mice | Intraperitoneal (i.p.) | Dose-dependent inhibition of whole gut transit time. | [6] |

| Mice | Intravenous (i.v.) | Decreased leukocyte adhesion to inflamed endothelium. | [9] |

| ApoE deficient mice | Oral | Reduced atherosclerotic plaque formation. | [9] |

| Rats (l-NAME-treated) | Intravenous (i.v.) | Increased pulmonary arterial pressure. | [10] |

| Mice | Intravesical infusion | Induced bladder overactivity. | [5] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of GSK1016790A is the direct activation of the TRPV4 channel, leading to an influx of cations, most notably Ca²⁺.[1][6] This initial event triggers a cascade of downstream signaling pathways that vary depending on the cell type and physiological context.

Core Activation Mechanism

GSK1016790A binding to the TRPV4 channel induces a conformational change that opens the channel pore, allowing for the influx of cations down their electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is the primary trigger for subsequent cellular responses.[1]

Caption: Core activation mechanism of the TRPV4 channel by GSK1016790A.

Downstream Signaling in Endothelial Cells

In endothelial cells, GSK1016790A-mediated TRPV4 activation has been shown to stimulate the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), partially through the AMP-activated protein kinase (AMPK) pathway.[9] This leads to the production of nitric oxide (NO), a key signaling molecule in vasodilation.

Caption: GSK1016790A-induced signaling pathway in endothelial cells.

Channel Regulation and Desensitization

Prolonged stimulation of the TRPV4 channel with GSK1016790A leads to a rapid partial desensitization and downregulation of the channel from the plasma membrane.[1][3] This process of endocytosis is dependent on the release of calcium from intracellular stores and is regulated by a signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[3][11]

Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.

Key Experimental Protocols

The characterization of GSK1016790A has relied on several key experimental techniques. Detailed methodologies for two of the most fundamental assays are provided below.

Intracellular Calcium Imaging

This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to GSK1016790A application.

-

Cell Preparation: Cells (e.g., HEK293 cells stably expressing TRPV4) are seeded onto glass coverslips and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

-

Imaging: The coverslips are mounted on an inverted fluorescence microscope. The cells are continuously perfused with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Stimulation and Data Acquisition: A baseline fluorescence is recorded before the application of GSK1016790A at various concentrations. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular calcium concentration.[1][12]

Caption: Workflow for a typical intracellular calcium imaging experiment.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the TRPV4 channels in the cell membrane.

-

Cell Preparation: Cells expressing TRPV4 are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell. The membrane potential is clamped at a holding potential (e.g., -90 mV).[1]

-

Data Recording: A voltage ramp protocol (e.g., -100 mV to +100 mV) is applied to measure the current-voltage (I-V) relationship. GSK1016790A is applied to the extracellular solution, and the resulting changes in whole-cell currents are recorded.[1]

Solutions:

-

Extracellular Solution (Ca²⁺-containing): 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES (pH 7.4).[1]

-

Pipette Internal Solution: 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP (pH 7.2).[1]

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion

GSK1016790A is a cornerstone pharmacological tool for the investigation of TRPV4 channel function. Its high potency and selectivity have enabled significant advances in our understanding of the physiological and pathophysiological roles of this versatile ion channel. This guide provides a foundational resource for researchers utilizing GSK1016790A, offering a summary of its properties, the signaling pathways it modulates, and the key experimental methodologies for its study. Continued research with this and other selective TRPV4 modulators will undoubtedly uncover new therapeutic opportunities for a range of diseases.

References

- 1. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel TRPV4-specific agonist inhibits monocyte adhesion and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK1016790A in Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel pivotal in a multitude of physiological processes.[1][2] As a crucial pharmacological tool, GSK1016790A allows for the detailed investigation of TRPV4-mediated calcium signaling and its downstream consequences. This technical guide provides an in-depth overview of the core mechanisms of GSK1016790A, focusing on its role in initiating calcium signaling cascades, with detailed experimental protocols and quantitative data for researchers in the field.

Core Mechanism of Action: TRPV4 Channel Activation

GSK1016790A functions by directly binding to and activating the TRPV4 ion channel. This activation leads to a conformational change in the channel, opening a pore that is permeable to cations, most notably calcium (Ca²⁺). The influx of extracellular Ca²⁺, as well as the release of Ca²⁺ from intracellular stores, results in a rapid and significant increase in cytosolic calcium concentration ([Ca²⁺]i).[1][2] This elevation in intracellular calcium is the primary trigger for a cascade of downstream signaling events.

Quantitative Data: Potency and Efficacy of GSK1016790A

The potency of GSK1016790A in activating TRPV4 channels has been quantified across various cell types. The half-maximal effective concentration (EC₅₀) values highlight its high affinity for the TRPV4 channel.

| Cell Type | Species | EC₅₀ Value (nM) | Reference |

| HEK293 cells expressing human TRPV4 | Human | 2.1 | MedChemExpress |

| HEK293 cells expressing mouse TRPV4 | Mouse | 18 | MedChemExpress |

| Choroid plexus epithelial cells | Not Specified | 34 | TargetMol |

| HeLa cells expressing TRPV4 | Human | 3.3 | PLOS One |

| HEK293 cells (for TRPV4 aggregation) | Human | 31 | Frontiers in Pharmacology |

Key Signaling Pathways Modulated by GSK1016790A

The GSK1016790A-induced surge in intracellular calcium activates multiple downstream signaling pathways, influencing a range of cellular functions from vasodilation to channel trafficking.

The CaMKK/AMPK/eNOS Pathway and Vasodilation

In endothelial cells, the influx of Ca²⁺ initiated by GSK1016790A leads to the activation of endothelial Nitric Oxide Synthase (eNOS). This process is mediated by the activation of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) and AMP-activated protein kinase (AMPK). Activated eNOS produces nitric oxide (NO), a potent vasodilator that plays a critical role in regulating blood pressure and vascular tone.

Caption: GSK1016790A-induced vasodilation pathway.

PI3K/PKC/RhoA Pathway and TRPV4 Endocytosis

Prolonged stimulation of TRPV4 by GSK1016790A can lead to the internalization or endocytosis of the channel from the plasma membrane. This regulatory mechanism, which can modulate the cell's sensitivity to further stimulation, is dependent on the increase in intracellular Ca²⁺. The signaling cascade controlling this process involves Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[1][2] This pathway ultimately leads to the translocation of TRPV4 channels to recycling endosomes.[1][2]

Caption: Signaling pathway of GSK1016790A-induced TRPV4 endocytosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of GSK1016790A.

Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentrations following the application of GSK1016790A.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293-TRPV4, HUVECs)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) containing (in mM): 140 NaCl, 5 KCl, 10 HEPES, 11 D-glucose, 1 MgCl₂, 2 CaCl₂, and 2 probenecid, adjusted to pH 7.4.

-

GSK1016790A stock solution (in DMSO)

-

Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

-

Seed cells on glass coverslips or in a 96-well plate and grow to the desired confluency.

-

Prepare a loading solution of 2.5 µM Fura-2 AM with 0.01% (w/v) Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add GSK1016790A at the desired final concentration to the cells.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) to determine the relative change in intracellular calcium concentration.

Caption: Workflow for intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents across the cell membrane in response to GSK1016790A, providing insights into TRPV4 channel activity.

Materials:

-

Cells expressing TRPV4

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 4 glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 135 KCl, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, pH 7.3.

-

GSK1016790A solution

Procedure:

-

Prepare cells on coverslips suitable for patch-clamp recording.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure baseline currents.

-

Perfuse the cell with the external solution containing GSK1016790A at the desired concentration.

-

Record the current responses during and after agonist application using the same voltage ramp protocol.

-

Analyze the current-voltage (I-V) relationship to characterize the GSK1016790A-activated currents.

Caption: Workflow for whole-cell patch-clamp experiments.

Bioluminescence Resonance Energy Transfer (BRET) Assay for TRPV4 Trafficking

The BRET assay can be used to monitor the internalization of TRPV4 channels from the plasma membrane in response to GSK1016790A stimulation.[1][2] This protocol outlines a method to measure the interaction between TRPV4 and markers of the plasma membrane or endosomes.

Materials:

-

HEK293 cells

-

Plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and a plasma membrane marker (e.g., Kras) or an endosomal marker (e.g., Rab11) fused to a BRET acceptor (e.g., Venus).

-

Transfection reagent

-

Coelenterazine h (BRET substrate)

-

HBSS

-

Luminometer/plate reader capable of measuring dual emissions (e.g., 480 nm for Rluc8 and 530 nm for Venus).

Procedure:

-

Co-transfect HEK293 cells with the TRPV4-Rluc8 and Kras-Venus (or Rab11-Venus) plasmids.

-

After 48 hours, seed the transfected cells into a white, clear-bottom 96-well plate.

-

Replace the culture medium with HBSS 30 minutes before the assay.

-

Add coelenterazine h to a final concentration of 5 µM.

-

Measure the baseline luminescence at 480 nm (donor) and 530 nm (acceptor) for 2-3 minutes.

-

Add GSK1016790A (e.g., 100 nM final concentration) to the wells.

-

Immediately begin measuring the luminescence at both wavelengths at different time points (e.g., every 2 minutes for 30 minutes).

-

Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (480 nm). An increase in the BRET ratio between TRPV4 and Rab11 and a decrease between TRPV4 and Kras indicates channel internalization.

Western Blotting for eNOS Phosphorylation

This protocol is for detecting the phosphorylation of eNOS at Ser1177, a key indicator of its activation, following stimulation with GSK1016790A.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

GSK1016790A

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-eNOS (Ser1177) and anti-total-eNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat endothelial cells with GSK1016790A (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-eNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-eNOS antibody to normalize for protein loading.

Conclusion

GSK1016790A is an indispensable tool for probing the intricate world of TRPV4-mediated calcium signaling. Its high potency and selectivity allow for the precise activation of this channel, enabling the dissection of downstream signaling cascades that regulate vital physiological functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of GSK1016790A and the TRPV4 channel in both health and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

In Vivo Effects of GSK1016790A Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4][5][6] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, that is widely expressed in various tissues and implicated in a multitude of physiological and pathophysiological processes.[1][4][5][7] This technical guide provides a comprehensive overview of the in vivo effects of GSK1016790A administration, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Mechanism of Action

GSK1016790A activates TRPV4 channels, leading to an influx of cations, most notably Ca²⁺.[1][2][4][5][8] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events that vary depending on the cell type and physiological context.[1][4][5] Notably, prolonged stimulation with GSK1016790A can lead to a downregulation of TRPV4 channels from the plasma membrane through a process of endocytosis.[1][2][3][4][5] This internalization is regulated by PI3K, PKC, and RhoA signaling pathways.[1][3][4][5]

In Vivo Physiological and Pathological Effects

Administration of GSK1016790A in vivo elicits a range of dose-dependent physiological responses, affecting the cardiovascular, respiratory, and urinary systems, and has been instrumental in elucidating the role of TRPV4 in nociception and edema.

Cardiovascular Effects

Intravenous administration of GSK1016790A in rats produces dose-dependent changes in cardiovascular parameters. At lower doses (2-10 μg/kg), it induces vasodilation, leading to a decrease in systemic and pulmonary arterial pressure and a slight increase in cardiac output.[9][10] However, higher doses (e.g., 12 μg/kg, i.v.) can lead to a severe cardiovascular collapse.[9][10] The vasodilatory effects are endothelium-dependent and mediated by nitric oxide (NO) synthase (NOS).[11] Interestingly, when NOS is inhibited, GSK1016790A can cause pulmonary vasoconstriction.[11][9][10]

Table 1: Cardiovascular Effects of Intravenous GSK1016790A in Rats

| Dose (μg/kg, i.v.) | Change in Systemic Arterial Pressure | Change in Pulmonary Arterial Pressure | Change in Cardiac Output | Reference |

| 2-10 | Dose-dependent decrease | Small decrease | Small increase | [11][9][10] |

| 12 | Cardiovascular collapse | - | - | [11][9][10] |

Respiratory Effects

In anesthetized, spontaneously breathing rats, right atrial injection of GSK1016790A (e.g., 40 μg/kg) evokes a slow-developing, long-lasting rapid shallow breathing.[12][13] This effect is characterized by an increased respiratory frequency and a reduced tidal volume.[12][13] The respiratory effects of GSK1016790A are mediated by the indirect activation of bronchopulmonary sensory neurons and can be abolished by vagotomy or inhibition of cyclooxygenase.[12][13]

Table 2: Respiratory Effects of Right Atrial GSK1016790A Injection in Rats

| Parameter | Control | GSK1016790A (40 μg/kg) | Reference |

| Respiratory Frequency (breaths/min) | 62.7 ± 1.9 | 79.6 ± 3.2 | [12][13] |

| Tidal Volume (ml) | 1.9 ± 0.0 | 1.5 ± 0.1 | [12][13] |

Induction of Edema

GSK1016790A administration has been shown to induce edema, particularly pulmonary edema, by increasing vascular permeability.[14] This effect is directly linked to TRPV4 activation on endothelial cells.[14] Intravenous administration in rats leads to a significant increase in lung wet weight, which can be attenuated by TRPV4 antagonists.[14]

Nociception

Intraplantar injection of GSK1016790A in rodents induces nociceptive behaviors, such as mechanical allodynia.[15] This has established the role of TRPV4 in peripheral pain signaling. The pronociceptive effect can be reversed by TRPV4 antagonists.

Urinary Bladder Function

In vivo studies in mice have demonstrated that intra-bladder infusion of GSK1016790A induces bladder overactivity.[8] This is consistent with in vitro findings showing that GSK1016790A contracts bladder smooth muscle.[8][16] These effects are absent in TRPV4 knockout mice, highlighting the specific role of this channel in bladder function.[8]

Experimental Protocols

Cardiovascular and Respiratory Monitoring in Rats

-

Animal Model: Anesthetized, spontaneously breathing Sprague-Dawley rats.

-

Administration: For cardiovascular studies, GSK1016790A is typically administered intravenously (i.v.).[11][9][10] For respiratory studies, right atrial injection is used to ensure rapid delivery to the pulmonary circulation.[12][13]

-

Measurements:

-

Systemic and pulmonary arterial pressures are monitored using fluid-filled catheters connected to pressure transducers.

-

Cardiac output is measured using techniques such as thermodilution.

-

Respiratory parameters (frequency, tidal volume) are recorded using a pneumotachograph.

-

-

Pharmacological Interventions: To investigate mechanisms, studies often involve pre-treatment with antagonists such as the TRPV4 antagonist GSK2193874, the NOS inhibitor L-NAME, or the cyclooxygenase inhibitor indomethacin.[11][12][13]

Induction of Pulmonary Edema in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Administration: GSK1016790A is administered intravenously.

-

Assessment: Pulmonary edema is quantified by measuring the lung wet weight to body weight ratio. A significant increase in this ratio indicates fluid accumulation in the lungs.

-

Antagonist Studies: The specificity of the response is confirmed by pre-treating animals with a TRPV4 inhibitor.[14]

Signaling Pathways and Visualizations

GSK1016790A-Induced TRPV4 Trafficking

GSK1016790A binding to the TRPV4 channel initiates a signaling cascade that leads to the channel's internalization from the plasma membrane. This process serves as a negative feedback mechanism to modulate cellular responses.

Caption: GSK1016790A-induced TRPV4 channel endocytosis signaling pathway.

Experimental Workflow for Investigating Cardiovascular Effects

The following diagram illustrates a typical experimental workflow for studying the in vivo cardiovascular effects of GSK1016790A.

Caption: Experimental workflow for in vivo cardiovascular studies of GSK1016790A.

Conclusion

GSK1016790A is an invaluable pharmacological tool for probing the in vivo functions of the TRPV4 channel. Its administration elicits distinct, dose-dependent effects on multiple organ systems, providing critical insights into the role of TRPV4 in regulating physiological processes such as cardiovascular hemodynamics, respiration, and bladder function, as well as its involvement in pathological conditions like edema and pain. The detailed experimental protocols and signaling pathways outlined in this guide offer a solid foundation for researchers and drug development professionals working to further understand and therapeutically target the TRPV4 channel.

References

- 1. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 3. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Transient receptor potential vanilloid 4 as a regulator of induced pluripotent stem cell chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons [frontiersin.org]

- 13. Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Beyond TRPV4: An In-depth Technical Guide to the Cellular Targets of GSK1016790A

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent small-molecule compound widely recognized and utilized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Its high potency and specificity have established it as an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of TRPV4, which range from mechanosensation and osmoregulation to vascular function and inflammatory responses. This technical guide addresses the critical question of its cellular targets beyond TRPV4. While the existing body of scientific literature overwhelmingly points to a remarkably high degree of selectivity for TRPV4, a thorough examination of the evidence is essential for the rigorous interpretation of experimental results and for anticipating potential translational challenges.

This document provides a comprehensive overview of the known cellular interactions of GSK1016790A. It presents quantitative data on its on-target activity, details the experimental approaches used to verify its specificity, and explores the signaling pathways it modulates. Despite extensive investigation, the current publicly available data does not identify any significant, specific cellular off-targets for GSK1016790A. Therefore, this guide will focus on the substantial evidence that supports its characterization as a highly selective TRPV4 agonist.

Data Presentation: Quantitative Analysis of GSK1016790A Activity

The potency of GSK1016790A in activating TRPV4 has been quantified across various cellular systems. The following tables summarize the key efficacy and selectivity data available in the literature.

Table 1: Potency of GSK1016790A on TRPV4 Channels

| Species/Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| Human TRPV4 in HEK cells | Ca2+ Influx | EC50 | 2.1 | [1] |

| Mouse TRPV4 in HEK cells | Ca2+ Influx | EC50 | 18 | [1] |

| Choroid Plexus Epithelial Cells | Ca2+ Influx | EC50 | 34 | |

| HeLa cells expressing TRPV4 | Ca2+ Influx | EC50 | 3.3 | |

| Primary Human Endothelial Cells | Ca2+ Event Frequency | EC50 | 26.9 | [2] |

Table 2: Selectivity Profile of GSK1016790A

| Target | Concentration Tested (µM) | Observed Activity | Reference |

| TRPM8 | 20 | No activity | [3] |

| TRPA1 | 20 | No activity | [3] |

Note: While a comprehensive screen against a broad panel of receptors and enzymes (e.g., a CEREP panel) is common in drug development, the results of such a screen for GSK1016790A are not publicly available in the reviewed scientific literature. The selectivity data is primarily derived from functional assays on related ion channels.

Experimental Protocols: Methodologies for Determining Specificity

The high selectivity of GSK1016790A for TRPV4 has been established through a series of rigorous experimental paradigms. These protocols are designed to differentiate TRPV4-mediated effects from potential off-target activities.

Calcium Influx Assays in Heterologous Expression Systems

This is the most common method to assess the potency and specificity of GSK1016790A.

-

Objective: To measure the ability of GSK1016790A to induce calcium influx specifically in cells engineered to express TRPV4.

-

Cell Lines: Human Embryonic Kidney (HEK293) or HeLa cells are typically used as they do not endogenously express detectable levels of TRPV4.

-

Methodology:

-

Transfection: One population of cells is transiently or stably transfected with a plasmid encoding the TRPV4 protein (e.g., human or mouse TRPV4). A parallel control population is transfected with an empty vector or a vector expressing a fluorescent protein alone (e.g., mVenus).

-

Cell Loading: Both cell populations are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.

-

Stimulation: Cells are placed in a fluorimeter or on a microscope stage for live-cell imaging. A baseline fluorescence reading is established.

-

Data Acquisition: GSK1016790A is added at various concentrations to both TRPV4-expressing and control cells. The change in intracellular calcium concentration ([Ca2+]i) is measured over time by recording the ratio of fluorescence emission at two different excitation wavelengths.

-

Controls: The experiment is validated by demonstrating that the observed calcium influx in TRPV4-expressing cells is blocked by a known TRPV4 antagonist (e.g., HC-067047) or a non-specific TRP channel blocker like ruthenium red. Furthermore, applying GSK1016790A to the non-transfected control cells should not elicit a calcium response[4].

-

-

Endpoint: The dose-response relationship is used to calculate the EC50 value in the TRPV4-expressing cells, and the lack of response in control cells confirms specificity.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity.

-

Objective: To directly measure the ion currents across the cell membrane in response to GSK1016790A.

-

Methodology:

-

Cell Preparation: Individual TRPV4-expressing HEK293 cells are identified for recording.

-

Patching: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of total ion flow.

-

Voltage Protocol: The cell is held at a specific membrane potential, and voltage ramps or steps are applied to measure current-voltage (I-V) relationships.

-

Compound Application: GSK1016790A is applied to the extracellular solution. The activation of TRPV4 channels results in a measurable inward and outward current.

-

Analysis: The magnitude of the current is measured at different concentrations of GSK1016790A to determine the dose-response relationship. The characteristic outwardly-rectifying shape of the I-V curve is a hallmark of TRPV4 activation.

-

In Vivo Studies with Knockout Models

The definitive test of on-target activity in a complex biological system involves the use of genetically modified animals.

-

Objective: To confirm that the physiological effects of GSK1016790A are absent in animals lacking the TRPV4 gene.

-

Animal Models: Experiments are conducted in parallel on wild-type (TRPV4+/+) and TRPV4 knockout (TRPV4-/-) mice.

-

Methodology (Example: Bladder Function):

-

Compound Administration: GSK1016790A is infused directly into the bladders of both TRPV4+/+ and TRPV4-/- mice.

-

Urodynamic Measurements: Bladder pressure and voiding frequency are monitored using cystometry.

-

Observation: In wild-type mice, GSK1016790A induces bladder overactivity, characterized by increased contraction frequency.

-

Confirmation of Specificity: This effect is completely absent in the TRPV4-/- mice, demonstrating that the in vivo effects on bladder function are mediated by TRPV4[1].

-

Signaling Pathways and Cellular Mechanisms

The primary mechanism of action of GSK1016790A is the direct activation of the TRPV4 ion channel, leading to a cascade of downstream cellular events. Additionally, the cellular response to GSK1016790A involves complex regulatory pathways that control the expression and trafficking of the TRPV4 channel itself.

Primary Signaling Pathway: TRPV4 Activation and Calcium Influx

GSK1016790A binding to the TRPV4 channel induces a conformational change that opens the channel pore. As a non-selective cation channel, this leads to the influx of sodium (Na+) and, more significantly, calcium (Ca2+) into the cell. The resulting increase in intracellular Ca2+ acts as a critical second messenger, initiating a wide array of cellular responses depending on the cell type.

Caption: Primary signaling pathway of GSK1016790A action.

Regulation of TRPV4 Trafficking

Prolonged exposure to GSK1016790A induces a regulatory feedback loop that leads to the internalization of TRPV4 channels from the plasma membrane. This process is crucial for modulating the cellular sensitivity to the agonist over time.

-

Mechanism: The initial Ca2+ influx triggered by GSK1016790A activates several downstream signaling cascades, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.

-

Outcome: This signaling cascade promotes the endocytosis of TRPV4 channels, moving them from the cell surface to intracellular compartments like recycling endosomes. This reduces the number of available channels on the plasma membrane, leading to a partial desensitization of the cell to further stimulation[5].

References

- 1. N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK 1016790A | TRPV Channels | Tocris Bioscience [tocris.com]

- 4. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 5. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

GSK1016790A and its Impact on Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1016790A is a potent and selective synthetic agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel highly expressed in endothelial cells.[1][2] Activation of TRPV4 by GSK1016790A plays a crucial role in regulating various aspects of endothelial cell function, including intracellular calcium homeostasis, vascular tone, permeability, and inflammatory responses.[3][4][5] This technical guide provides an in-depth overview of the effects of GSK1016790A on endothelial cells, detailing its mechanism of action, key signaling pathways, and relevant experimental protocols.

Mechanism of Action

GSK1016790A selectively binds to and activates TRPV4 channels on the plasma membrane of endothelial cells.[1][2] This activation leads to an influx of extracellular calcium (Ca²⁺), resulting in a rapid and sustained increase in intracellular Ca²⁺ concentration ([Ca²⁺]i).[3][6] This elevation in [Ca²⁺]i is the primary trigger for the downstream signaling cascades that mediate the diverse physiological effects of GSK1016790A on endothelial cell function. Studies have shown that GSK1016790A acts by recruiting previously inactive or silent TRPV4 channels to an active state, rather than by increasing the activity of already active channels.[1][7]

Data Presentation

Table 1: Concentration-Dependent Effects of GSK1016790A on Endothelial Cell Function

| Parameter | Cell Type | Concentration | Effect | Reference |

| Whole-cell Ca²⁺ event frequency | Primary human microvascular endothelial cells | 0.1 nM - 1 µM | Concentration-dependent increase | [1] |

| EC₅₀ = 26.9 nM | [1] | |||

| 100 nM | Near-maximal response | [1] | ||

| Trans-endothelial Electrical Resistance (TER) | Human Umbilical Vein Endothelial Cells (HUVECs) | 30 nM | Decrease in TER | [3][8] |

| Human Pulmonary Artery Endothelial Cells (HPAECs) | 30 nM | Decrease in TER | [3][8] | |

| Cytotoxicity (Necrosis) | Human Umbilical Vein Endothelial Cells (HUVECs) | 100 nM | Significant increase in LDH release | [4] |

| Relaxation of pre-contracted tone | Mouse Mesenteric Arteries | EC₅₀ = 4.6 ± 0.2 nM | [5] |

Table 2: Effect of Inhibitors on GSK1016790A-Induced Responses in Endothelial Cells

| Inhibitor | Target | Cell Type | GSK1016790A Concentration | Effect of Inhibitor | Reference |

| HC-067047 (1 µM) | TRPV4 | HUVECs and HPAECs | 30 nM | Abolished GSK1016790A-induced Ca²⁺ influx and TER decrease | [3][8] |

| Ruthenium Red (10 µM) | Non-selective TRPV blocker | Primary human microvascular endothelial cells | 100 nM | Attenuated the increase in whole-cell Ca²⁺ event frequency | [1] |

| Removal of extracellular Ca²⁺ | Ca²⁺ influx | Primary human microvascular endothelial cells | 100 nM | Abolished the increase in whole-cell Ca²⁺ event frequency | [1] |

| GSK2193874 (1 µM) | TRPV4 | HUVECs | 30 nM | Blocked GSK1016790A-induced decrease in TER and cytotoxicity | [4] |

| LY294002 (10 µM) | PI3K | HUVECs | 100 nM | Increased net BRET ratio between TRPV4 and Kras, suggesting a role in TRPV4 internalization | [9] |

| BIM1 (200 nM) | PKC | HUVECs | 100 nM | Increased net BRET ratio between TRPV4 and Kras, suggesting a role in TRPV4 internalization | [9] |

| L-NAME | eNOS | Mouse Mesenteric Arteries | <100 nM | Inhibited GSK1016790A-induced relaxations | [5] |

Signaling Pathways

Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular signaling events. The primary event is the influx of Ca²⁺, which then acts as a second messenger to modulate the activity of various downstream effectors.

Calcium Signaling and Vasodilation

The increase in intracellular Ca²⁺ activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[5] NO then diffuses to the adjacent vascular smooth muscle cells, causing vasodilation. This pathway is a key mechanism by which GSK1016790A regulates vascular tone.[5]

Caption: GSK1016790A-induced vasodilation pathway.

Endothelial Permeability and Barrier Function

GSK1016790A has been shown to decrease trans-endothelial electrical resistance (TER), indicating an increase in endothelial permeability.[3][8] This effect is also Ca²⁺-dependent and can be blocked by TRPV4 antagonists.[3][8] At higher concentrations, GSK1016790A can induce cytotoxicity, primarily through necrosis, which contributes to the breakdown of the endothelial barrier.[4]

TRPV4 Trafficking and Internalization

Prolonged stimulation with GSK1016790A can lead to the internalization of TRPV4 channels. This process is thought to be a negative feedback mechanism to regulate channel activity. The signaling pathway controlling this internalization involves the release of calcium from intracellular stores and is mediated by PI3K, PKC, and RhoA.[9]

Caption: Signaling pathway of GSK1016790A-induced TRPV4 internalization.

Experimental Protocols

Intracellular Calcium Imaging with Fura-2 AM

This protocol is used to measure changes in intracellular calcium concentration in response to GSK1016790A.[3][10]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

GSK1016790A stock solution

-

Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Culture: Culture HUVECs on glass coverslips to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of 2.5 µM Fura-2 AM and 0.05% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Perfuse the cells with HBSS containing Ca²⁺.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Introduce GSK1016790A at the desired concentration into the perfusion solution.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Caption: Workflow for intracellular calcium imaging.

Trans-endothelial Electrical Resistance (TER) Measurement

This protocol measures the integrity of the endothelial barrier by assessing its electrical resistance.[3][4]

Materials:

-

HUVECs

-

Transwell inserts (e.g., Corning #3470)

-

CellZscope or equivalent impedance measurement system

-

GSK1016790A stock solution

Procedure:

-

Cell Seeding: Seed HUVECs onto the apical side of the Transwell inserts at a density that will form a confluent monolayer.

-

Culture: Culture the cells until a stable, high TER is achieved, indicating the formation of a tight endothelial barrier.

-

Measurement:

-

Place the Transwell inserts into the impedance measurement system.

-

Record the baseline TER.

-

Add GSK1016790A to the apical chamber at the desired concentration.

-

Continuously monitor the TER over time to observe the effect of the compound on barrier function.

-

-

Data Analysis:

-

Normalize the TER values to the baseline reading.

-

Plot the normalized TER as a function of time to visualize the change in endothelial barrier integrity.

-

Cell Surface Biotinylation for TRPV4 Internalization

This assay is used to quantify the amount of TRPV4 on the cell surface versus the internalized pool following stimulation with GSK1016790A.[9][11]

Materials:

-

HUVECs

-

Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

-

Quenching solution (e.g., glycine or Tris buffer)

-

Lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-TRPV4 antibody

Procedure:

-

Cell Treatment: Treat HUVECs with GSK1016790A for the desired time to induce TRPV4 internalization.

-

Biotinylation:

-

Place cells on ice to stop membrane trafficking.

-

Wash cells with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label cell surface proteins.

-

-

Quenching: Wash cells with quenching solution to stop the biotinylation reaction.

-

Lysis: Lyse the cells with lysis buffer and collect the total cell lysate.

-

Streptavidin Pulldown:

-

Incubate the cell lysate with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.

-

Separate the beads (surface fraction) from the supernatant (internalized fraction).

-

-

Western Blotting:

-

Elute the proteins from the beads.

-

Run both the surface and internalized fractions on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with an anti-TRPV4 antibody to detect the amount of TRPV4 in each fraction.

-

-

Data Analysis:

-

Quantify the band intensities to determine the relative amount of TRPV4 on the cell surface and inside the cell.

-

Conclusion

GSK1016790A is a valuable pharmacological tool for investigating the role of TRPV4 channels in endothelial cell biology. Its ability to potently and selectively activate TRPV4 allows for the detailed study of downstream signaling pathways and their impact on a wide range of endothelial functions. The experimental protocols outlined in this guide provide a framework for researchers to explore the multifaceted effects of GSK1016790A on the vascular endothelium. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting TRPV4 in cardiovascular diseases and other conditions involving endothelial dysfunction.

References

- 1. Optical Recording Reveals Novel Properties of GSK1016790A-Induced Vanilloid Transient Receptor Potential Channel TRPV4 Activity in Primary Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential modulation of transendothelial electrical resistance by TRPV4 agonists is mediated by apoptosis and/or necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. researchgate.net [researchgate.net]

The Physiological Responses to TRPV4 Activation by GSK1016790A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a polymodal, non-selective cation channel permeable to Ca²⁺. It functions as a crucial cellular sensor, responding to a wide array of stimuli including osmotic pressure, mechanical stress, moderate heat, and endogenous lipid mediators.[1][2][3] GSK1016790A is a potent and highly selective synthetic agonist for the TRPV4 channel, making it an invaluable pharmacological tool for elucidating the channel's diverse physiological and pathophysiological roles.[1][4] Activation of TRPV4 by GSK1016790A initiates a cascade of intracellular events, primarily a significant influx of calcium, which in turn modulates numerous cellular functions. This technical guide provides an in-depth overview of the key physiological responses to TRPV4 activation by GSK1016790A, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Physiological Responses and Quantitative Data

The activation of TRPV4 channels by GSK1016790A elicits significant and measurable responses across various physiological systems, most notably the cardiovascular and pulmonary systems.

Cardiovascular System Responses

GSK1016790A has profound effects on the vasculature, primarily inducing vasodilation and a subsequent decrease in systemic blood pressure. This response is predominantly endothelium-dependent, mediated by a Ca²⁺ influx through TRPV4 channels located on vascular endothelial cells.[5][6][7]